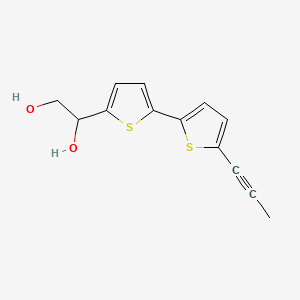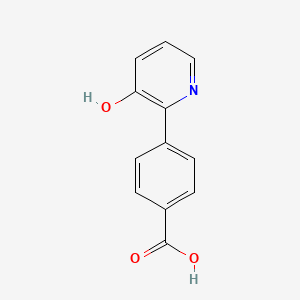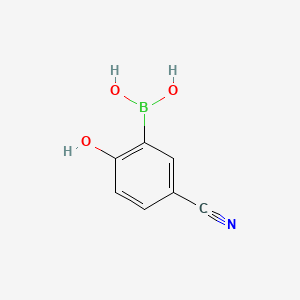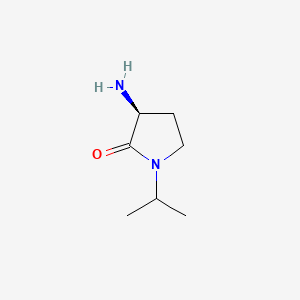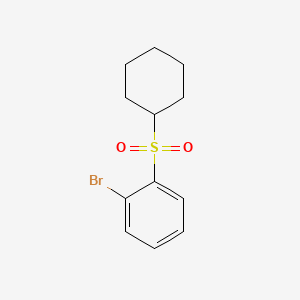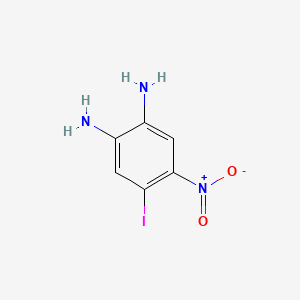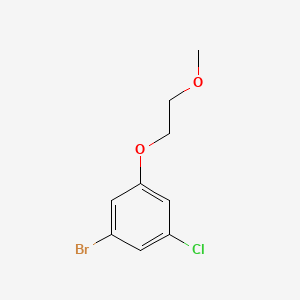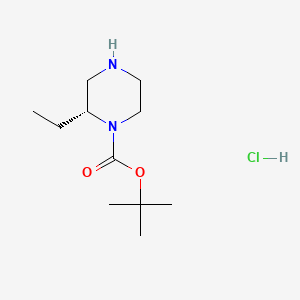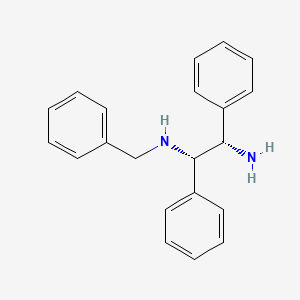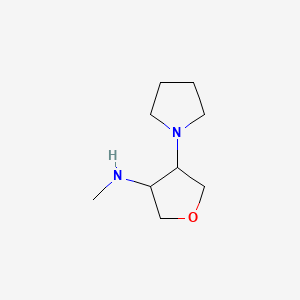
N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is provided by Amerigo Scientific, a specialist distributor serving life science .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular formula of “N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine” is C9H18N2O, and its molecular weight is 170.256.Chemical Reactions Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación
Synthesis Processes
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a significant intermediate in the synthesis of premafloxacin, an antibiotic targeted at pathogens of veterinary importance. The process involves a series of steps including asymmetric Michael addition and stereoselective alkylation, proving its importance in pharmaceutical synthesis (Fleck et al., 2003).
Catalytic Applications
CeO2-supported gold nanoparticles (Au/CeO2) and Aerosil 200 have been found to efficiently catalyze the oxidative transformation of cyclic amines to lactams, essential chemical feedstocks. This transformation includes the conversion of pyrrolidine to lactam products like 2-pyrrolidone, indicating the compound's role in producing commercially significant chemicals like nylon-6 (Dairo et al., 2016).
Chemical Synthesis
The compound's chemistry is pivotal for the synthesis of pyrrolidines, a class of organic compounds with various applications in medicine and industry, including as dyes and agrochemical substances. The polar [3+2] cycloaddition involving N-methyl azomethine ylide illustrates the compound's utility in synthesizing these pyrrolidines under mild conditions (Żmigrodzka et al., 2022).
Pharmaceutical Synthesis
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine has been used to synthesize compounds like N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and its derivatives, which exhibit tuberculostatic activity. This highlights the compound's relevance in developing pharmaceuticals targeted at specific bacterial infections (Bogdanowicz et al., 2012).
Heterocyclic Chemistry
Pyrrolidine derivatives, such as N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine, form the structural basis for many vital biological molecules like heme and chlorophyll. The compound's derivatives are crucial in synthesizing polymers like polypyrroles, which are known for their electrical conductivity and stability, indicating its significance in material science and biologically active compounds (Anderson & Liu, 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-4-pyrrolidin-1-yloxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-8-6-12-7-9(8)11-4-2-3-5-11/h8-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWDZAOFJLOZAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1COCC1N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

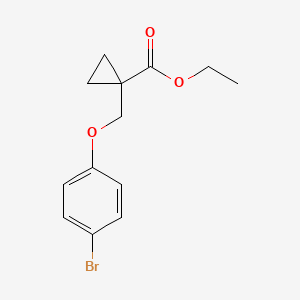
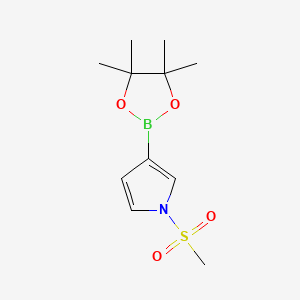
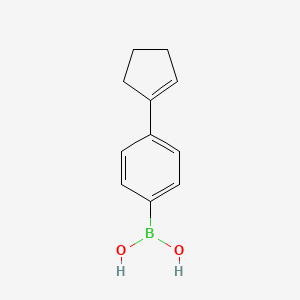
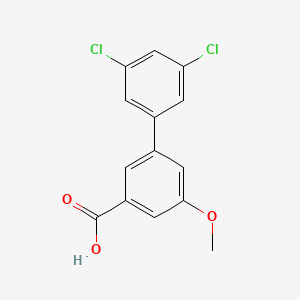
![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)
